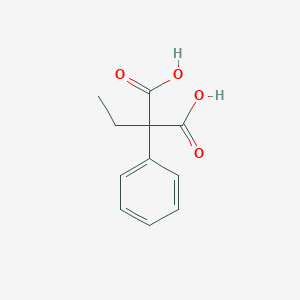

Ethylphenylmalonic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-2-phenylpropanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-2-11(9(12)13,10(14)15)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDEAZJJSARLKAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)(C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60167623 | |

| Record name | Ethylphenylmalonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60167623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1636-25-5 | |

| Record name | 2-Ethyl-2-phenylpropanedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1636-25-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylphenylmalonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001636255 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1636-25-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49319 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethylphenylmalonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60167623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylphenylmalonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.149 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethylphenylmalonic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KNV6UXU6A9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Organic Chemistry of Ethylphenylmalonic Acid Transformations

Decarboxylation Mechanisms of Ethylphenylmalonic Acid

The loss of carbon dioxide from a carboxylic acid, known as decarboxylation, is a fundamental reaction. For malonic acid derivatives like this compound, this process is particularly facile upon heating due to the presence of a second carbonyl group in the β-position relative to the carboxyl group being eliminated.

Concerted and Stepwise Decarboxylation Pathways

The thermal decarboxylation of β-dicarboxylic acids, such as substituted malonic acids, is widely understood to proceed through a concerted mechanism. jove.com This pathway involves a cyclic, six-membered transition state where an internal electron redistribution occurs. jove.com The process begins with a proton transfer from one carboxyl group to the carbonyl oxygen of the other. libretexts.org This concerted movement of electrons leads to the cleavage of a carbon-carbon bond and the formation of an enol intermediate with the simultaneous release of a stable molecule of carbon dioxide (CO₂). jove.commasterorganicchemistry.com The resulting enol then rapidly tautomerizes to the more stable carboxylic acid product, 2-phenylbutanoic acid. jove.comlibretexts.org This mechanism is classified as a type of 1,2-elimination reaction. masterorganicchemistry.com

Influence of Substituents on Decarboxylation Kinetics

The rate of decarboxylation is significantly influenced by the nature of the substituents on the α-carbon of the malonic acid. The electronic properties of these groups can either stabilize or destabilize the transition state of the reaction.

Kinetic studies on the decarboxylation of various substituted malonic acids reveal clear trends. The presence of an ethyl group, which has a positive inductive (+I) effect, tends to slow down the rate of decarboxylation compared to unsubstituted malonic acid. asianpubs.org This is attributed to the electron-donating nature of the alkyl group, which strengthens the carbon-carbon bond that must be broken during the reaction. asianpubs.org

Conversely, an electron-withdrawing substituent, such as a phenyl group, can accelerate decarboxylation. The phenyl group helps to delocalize and stabilize the developing negative charge in the transition state. nih.govmanchester.ac.uk In the case of phenylmalonic acid, the electron-withdrawing nature is so pronounced that the monoanion undergoes faster decomposition than the free acid. asianpubs.org For this compound, the opposing effects of the electron-donating ethyl group and the electron-withdrawing phenyl group create a more complex kinetic profile. Enzymatic studies show that phenyl-substituted malonates are generally better substrates than those with less ability to delocalize electron density, underscoring the importance of stabilizing the enediolate-like transition state. nih.govmanchester.ac.uk

Table 1: Activation Parameters for the Decarboxylation of Molten Substituted Malonic Acids This interactive table provides a comparative view of the activation parameters for the decarboxylation of different substituted malonic acids. Data sourced from kinetic studies. asianpubs.org

| Acid | ΔH* (kJ/mol) | ΔG* at 100°C (kJ/mol) | ΔS* (e.u.) |

| Malonic Acid | 125.4 | 125.0 | -0.9 |

| Methylmalonic Acid | 127.9 | 131.7 | -12.1 |

| Ethylmalonic Acid | 122.9 | 132.5 | -25.7 |

| n-Butylmalonic Acid | 120.8 | 132.5 | -31.3 |

Enolate Chemistry of Malonic Acid Derivatives

The synthetic utility of this compound is often realized through its ester derivatives, such as diethyl ethylphenylmalonate. The α-hydrogen on the central carbon of these malonic esters is acidic, allowing for the formation of a stabilized enolate intermediate, which is a powerful nucleophile.

Formation and Stability of Enolate Intermediates

Malonic esters, such as diethyl malonate, are significantly more acidic than simple mono-esters. libretexts.org The α-hydrogens are flanked by two carbonyl groups, which allows for the extensive delocalization of the negative charge in the conjugate base. libretexts.orgmasterorganicchemistry.com The pKa of diethyl malonate is approximately 13, making it acidic enough to be deprotonated by common bases like sodium ethoxide (NaOEt). libretexts.orglibretexts.org

The formation of the enolate is typically a rapid and quantitative acid-base reaction. libretexts.orgorganicchemistrytutor.com The resulting enolate anion is highly stabilized by resonance, with the negative charge being shared between the α-carbon and the oxygen atoms of both carbonyl groups. masterorganicchemistry.com This delocalization is the key to its stability and its subsequent nucleophilic character. masterorganicchemistry.com The stability of the enolate can be further influenced by substituents; electron-withdrawing groups, such as a phenyl group, increase enolate stability.

Table 2: Approximate pKa Values of α-Hydrogens in Selected Carbonyl Compounds This interactive table compares the acidity of α-hydrogens in different carbonyl-containing compounds, highlighting the increased acidity of malonic esters.

| Compound | Structural Feature | Approximate pKa |

| Acetone | Ketone | 20 |

| Ethyl Acetate (B1210297) | Ester | 25 |

| Diethyl Malonate | β-Diester | 13 libretexts.orgmasterorganicchemistry.com |

| Ethyl Acetoacetate | β-Ketoester | 11 masterorganicchemistry.com |

Nucleophilic Reactivity in Carbon-Carbon Bond Formation

The resonance-stabilized enolate of a malonic ester is an excellent carbon nucleophile. masterorganicchemistry.com Its primary role in synthesis is to form new carbon-carbon bonds through reaction with electrophiles, most commonly via an SN2 reaction with an alkyl halide. libretexts.orgnrochemistry.com This alkylation step is the cornerstone of the malonic ester synthesis, a versatile method for preparing substituted carboxylic acids. libretexts.orgchemistry.coach

The synthesis of an ethylphenyl-substituted malonic ester would involve a sequential two-step alkylation. First, the enolate of diethyl malonate is formed and reacted with an ethyl halide. The resulting monoalkylated malonic ester still possesses one acidic α-hydrogen. libretexts.org This hydrogen is less acidic than in the starting diester, and the subsequent alkylation is slower. nrochemistry.com A second deprotonation, followed by reaction with a benzyl (B1604629) halide or similar phenyl-containing electrophile, yields the dialkylated product. The limitations of the SN2 reaction apply, meaning primary and secondary alkyl halides are preferred electrophiles to avoid competing elimination reactions. libretexts.org Following alkylation, hydrolysis of the ester groups and subsequent thermal decarboxylation yields the final α-disubstituted carboxylic acid. libretexts.org

Reactivity and Transformational Pathways of Ethylphenylmalonic Acid

Asymmetric Decarboxylation in Chiral Media

The decarboxylation of ethylphenylmalonic acid involves the loss of a carboxyl group, a reaction that can be guided to produce a chiral product when conducted in a chiral medium. This process, known as asymmetric decarboxylation, is a key method for generating enantiomerically enriched compounds.

Influence of Cholesteric Liquid Crystal Environments

Cholesteric liquid crystals, which possess a helical structure, have been investigated as chiral media for inducing asymmetry in chemical reactions. mdpi.com Early studies in the 1970s explored the use of these ordered fluids to control the stereochemical outcome of reactions. mdpi.com For the decarboxylation of this compound, conducting the reaction within a cholesteric liquid crystal mesophase has been shown to yield an optically active product. mdpi.comacs.org

One notable example involves the use of cholesteryl benzoate (B1203000) as the liquid crystal solvent. mdpi.combris.ac.uk When this compound is heated in this medium, it undergoes decarboxylation to produce 2-phenylbutyric acid. mdpi.com The helical arrangement of the cholesteric mesophase is thought to influence the direction of protonation of the intermediate enol, leading to a modest enantiomeric excess of one of the 2-phenylbutyric acid enantiomers. bris.ac.uk The interaction between the substrate and the chiral liquid crystal environment creates a diastereomeric relationship that favors the formation of one enantiomer over the other. mdpi.com

Chiral Induction and Enantiomeric Excess in Decarboxylation

Chiral induction in the decarboxylation of this compound refers to the transfer of chirality from the surrounding environment to the product. msu.edu In the context of cholesteric liquid crystals, the chiral arrangement of the solvent molecules provides the asymmetric environment necessary for this induction. mdpi.com

The enantiomeric excess (ee) is a measure of the purity of the chiral product, representing the degree to which one enantiomer is favored over the other. msu.edu In the decarboxylation of this compound in a cholesteryl benzoate liquid crystal medium, an enantiomeric excess of up to 18% for the (R)-(-)-2-phenylbutyric acid has been reported. mdpi.combris.ac.uk This indicates a moderate level of chiral induction from the liquid crystal solvent.

The mechanism of chiral induction is believed to involve the formation of a transient, planar intermediate (an enol or enolate) after the initial loss of carbon dioxide. The subsequent protonation of this intermediate from a specific face is directed by the chiral environment, leading to the preferential formation of one enantiomer. researchgate.net The degree of enantiomeric excess is influenced by factors such as the specific liquid crystal used and the reaction conditions.

| Chiral Medium | Product | Enantiomeric Excess (ee) | Reference |

| Cholesteryl benzoate | (R)-(-)-2-Phenylbutyric acid | 18% | mdpi.combris.ac.uk |

Stereochemical Outcomes and Control in Chiral Synthesis

The stereochemical outcome of the decarboxylation of this compound is determined by the facial selectivity of the protonation of the intermediate. In a non-chiral environment, protonation occurs from either face with equal probability, resulting in a racemic mixture of the (R)- and (S)-enantiomers of 2-phenylbutyric acid.

In a chiral environment, such as a cholesteric liquid crystal, the transition states leading to the two enantiomers are diastereomeric and thus have different energies. wikipedia.org This energy difference favors the pathway to the lower-energy transition state, resulting in an excess of one enantiomer. The specific enantiomer that is formed in excess depends on the handedness of the chiral influence.

While the use of cholesteric liquid crystals demonstrates the principle of asymmetric induction in the decarboxylation of this compound, the modest enantiomeric excesses achieved highlight the challenges in achieving high levels of stereochemical control with this method. mdpi.combris.ac.uk More modern approaches to asymmetric synthesis often employ chiral catalysts or auxiliaries that can provide much higher levels of enantioselectivity. wikipedia.org Nevertheless, the study of such reactions in chiral media provides valuable insights into the fundamental principles of stereochemistry and asymmetric induction.

Cyclocondensation Reactions of Malonates

Malonic acid and its derivatives, including this compound, are important building blocks in the synthesis of heterocyclic compounds. nih.govmdpi.com These reactions, known as cyclocondensations, involve the reaction of the malonate with a dinucleophile, a molecule with two nucleophilic centers, leading to the formation of a ring structure. nih.gov

Formation of Heterocyclic Systems from Malonic Acid Derivatives

Malonic acid derivatives can react with various dinucleophiles to form five-, six-, and seven-membered heterocyclic rings. nih.govmdpi.com The resulting "malonyl heterocycles" typically contain a 1,3-dicarbonyl moiety or its enol tautomer. nih.gov The reactivity of the malonic acid derivative is crucial for the success of the cyclocondensation. While less reactive derivatives like diethyl malonate often require elevated temperatures or basic catalysts, more reactive derivatives can undergo cyclization under milder conditions. nih.gov

The synthesis of heterocyclic compounds is a significant area of organic chemistry, with applications in pharmaceuticals and materials science. askpharmacy.netchim.it The versatility of malonic acid derivatives makes them valuable precursors in the construction of a wide array of heterocyclic systems. nih.gov

Reactions with Dinucleophiles for Ring Closure

The reaction of a malonic acid derivative with a dinucleophile is a powerful method for ring closure. nih.gov The nature of the dinucleophile determines the type of heterocycle formed. For example, reaction with urea (B33335) leads to barbituric acids, while reaction with 2-aminopyridine (B139424) yields pyrido[1,2-a]pyrimidine-2,4-diones. nih.gov

Condensation Reactions of this compound

This compound, possessing an active methylene (B1212753) group flanked by two carboxyl groups, is a key substrate for various condensation reactions. These reactions primarily involve the nucleophilic character of the central carbon atom, enabling the formation of new carbon-carbon bonds.

Knoevenagel Condensation and Derivatives

The Knoevenagel condensation is a nucleophilic addition of a compound with an active hydrogen (like a malonic acid derivative) to a carbonyl group, typically an aldehyde or ketone, followed by a dehydration reaction. wikipedia.org The reaction is usually catalyzed by a weak base, such as an amine. wikipedia.org For active hydrogen components like this compound, the electron-withdrawing nature of the two carboxylic acid groups enhances the acidity of the methylene proton, facilitating its removal by the base to form a carbanion or enolate.

This nucleophilic intermediate then attacks the electrophilic carbonyl carbon of an aldehyde or ketone. The subsequent steps involve protonation to form an aldol-type adduct, which then undergoes dehydration to yield an α,β-unsaturated product. slideshare.netorientjchem.org The general mechanism involves the formation of a stable conjugated system. orientjchem.org

In the context of this compound, the reaction with an aldehyde (R-CHO) would proceed as follows:

Deprotonation: A weak base removes the acidic proton from the α-carbon of this compound.

Nucleophilic Attack: The resulting carbanion attacks the carbonyl carbon of the aldehyde.

Dehydration: The intermediate alcohol undergoes elimination of a water molecule to form the unsaturated dicarboxylic acid derivative.

The product of this condensation, an ethylphenyl-substituted alkylidene malonic acid, is a versatile intermediate for further synthetic transformations.

Doebner Modification and Related Processes

The Doebner modification of the Knoevenagel condensation is a specific variation that utilizes pyridine (B92270) as the solvent and often a catalytic amount of piperidine. wikipedia.orgbu.edu This modification is particularly effective when one of the activating groups on the active methylene compound is a carboxylic acid, as is the case with this compound. wikipedia.org A key feature of the Doebner modification is that the initial condensation is typically followed by decarboxylation. wikipedia.orgorganic-chemistry.org

When this compound reacts with an aldehyde under Doebner conditions, the intermediate α,β-unsaturated dicarboxylic acid readily loses one molecule of carbon dioxide upon heating in pyridine. wikipedia.orgyoutube.com This process results in the formation of a substituted cinnamic acid derivative. For instance, the reaction of an aldehyde with malonic acid itself in pyridine leads to an α,β-unsaturated carboxylic acid, not a dicarboxylic acid. wikipedia.org

The reaction of this compound with an aldehyde (e.g., benzaldehyde) under these conditions would yield 2,3-diphenyl-2-propenoic acid. The process is believed to proceed through a concerted decarboxylation and elimination mechanism from an intermediate adduct. organic-chemistry.org

Table 1: Comparison of Knoevenagel Condensation Conditions

| Feature | Standard Knoevenagel Condensation | Doebner Modification |

|---|---|---|

| Catalyst/Solvent | Weak amine (e.g., piperidine) in a solvent like ethanol (B145695) or benzene (B151609). wikipedia.org | Pyridine (as solvent and catalyst), often with a trace of piperidine. wikipedia.orgbu.edu |

| Substrate | Active methylene compounds (e.g., malonic esters, cyanoacetic esters). wikipedia.org | Malonic acid or its substituted derivatives. wikipedia.org |

| Key Transformation | Condensation to form α,β-unsaturated products. slideshare.net | Condensation followed by decarboxylation. wikipedia.org |

| Typical Product | α,β-unsaturated dicarbonyl or related compounds. | α,β-unsaturated monocarboxylic acids (e.g., cinnamic acids). bu.edu |

Derivatization Reactions of this compound

The two carboxylic acid functional groups in this compound are the primary sites for derivatization, allowing for its conversion into a wide range of other organic compounds.

Synthesis of Carboxylic Acid Derivatives (e.g., amides, anhydrides)

Amides: this compound can be converted into its corresponding diamide, 2-ethyl-2-phenylmalonamide (B22514). This transformation can be achieved through standard methods for amide synthesis, such as conversion of the diacid to a diacyl chloride followed by reaction with ammonia (B1221849) or an amine. A more direct route involves the ammonolysis of diethyl ethylphenylmalonate, the corresponding ester derivative. sci-hub.se 2-Ethyl-2-phenylmalonamide is a white crystalline solid with a melting point of 120°C. lookchem.com Malonamide derivatives, in general, are stable compounds and serve as important building blocks in organic synthesis and as ligands in coordination chemistry. sci-hub.se

Anhydrides: Substituted malonic acids, including this compound, can be converted to their corresponding cyclic malonic anhydrides. One method involves the reaction of the diacid with trifluoroacetic anhydride (B1165640). researchgate.net This reaction can form a mixed anhydride, which, upon treatment with pyridine, can cyclize to the desired malonic anhydride. researchgate.net However, these substituted malonic anhydrides are often unstable, decomposing below room temperature to generate a ketene (B1206846) and carbon dioxide. researchgate.net For this compound, the pyrolysis of the bis(trifluoroacetic) mixed anhydride is a viable route to the corresponding ketene. researchgate.net The synthesis of anhydrides can also be achieved by reacting a carboxylic acid with an acid chloride or by using a dehydrating agent. youtube.com

Conversion to Other Organic Compounds (e.g., phenobarbital)

One of the most significant applications of this compound derivatives is in the synthesis of the barbiturate (B1230296) drug, phenobarbital. wikipedia.orgiarc.fr The synthesis does not start from the acid directly but from its diester, diethyl ethylphenylmalonate. thaiscience.info

The synthetic pathway involves two main steps:

Esterification: this compound is first converted to its diethyl ester, diethyl ethylphenylmalonate. This is a standard esterification reaction, typically carried out by reacting the diacid with ethanol in the presence of an acid catalyst.

Condensation with Urea: The crucial step is the condensation of diethyl ethylphenylmalonate with urea. wikipedia.orgthaiscience.info This reaction is a base-catalyzed cyclization, commonly using a strong base like sodium ethoxide or sodium methoxide (B1231860) in an alcoholic solvent. wikipedia.orgthaiscience.info The base deprotonates the urea, which then acts as a nucleophile, attacking the carbonyl carbons of the diester in a double condensation reaction to form the six-membered pyrimidine-2,4,6-trione ring system characteristic of barbiturates. wikipedia.org

This reaction is a classic example of the synthesis of a heterocyclic compound from an acyclic malonic ester derivative. The final product, 5-ethyl-5-phenylbarbituric acid, is known as phenobarbital. wikipedia.org

Table 2: Key Intermediates and Products in the Derivatization of this compound

| Starting Material | Reagents/Conditions | Intermediate/Product | Class of Compound |

|---|---|---|---|

| This compound | 1. SOCl₂ 2. NH₃ | 2-Ethyl-2-phenylmalonamide lookchem.com | Diamide |

| This compound | Trifluoroacetic anhydride researchgate.net | Ethylphenylmalonic anhydride researchgate.net | Acid Anhydride |

| This compound | Ethanol, H⁺ catalyst | Diethyl ethylphenylmalonate lookchem.com | Diester |

Theoretical and Computational Investigations of Ethylphenylmalonic Acid

Quantum Chemical Studies of Molecular Structure

Quantum chemical methods are instrumental in determining the electronic structure and geometric parameters of molecules with high accuracy. For ethylphenylmalonic acid, these studies provide a foundational understanding of its intrinsic properties.

Density Functional Theory (DFT) has become a primary tool for the geometry optimization of organic molecules due to its favorable balance of accuracy and computational cost. google.com For this compound, DFT calculations are employed to locate the minimum energy structure, representing the most stable arrangement of its atoms in the ground state. These calculations involve solving the Kohn-Sham equations to find the electron density that minimizes the total energy of the molecule. researchgate.netarxiv.org

A typical DFT study of this compound would involve selecting a functional (e.g., B3LYP, PBE0) and a basis set (e.g., 6-31G(d,p), def2-TZVP) to perform the geometry optimization. google.com The output of such a calculation provides precise values for bond lengths, bond angles, and dihedral angles. For instance, key parameters would include the C-C bond lengths within the phenyl ring, the C-C single bonds of the ethyl group, the lengths of the carboxylic acid C=O and C-O bonds, and the critical dihedral angles that define the orientation of the phenyl and ethyl substituents relative to the malonic acid core.

While specific, peer-reviewed DFT data for this compound is not abundant in the public literature, we can construct a representative table based on calculations for analogous molecules like malonic acid and substituted benzenes. osti.gov

Table 1: Representative DFT-Calculated Geometric Parameters for this compound's Ground State (Note: These values are illustrative and based on typical DFT results for similar functional groups.)

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | Cα-C(phenyl) | 1.52 Å |

| Bond Length | Cα-C(ethyl) | 1.54 Å |

| Bond Length | Cα-C(carboxyl) | 1.53 Å |

| Bond Length | C=O | 1.21 Å |

| Bond Length | C-O(H) | 1.35 Å |

| Bond Angle | C(phenyl)-Cα-C(ethyl) | 112° |

| Bond Angle | O=C-O | 124° |

| Dihedral Angle | C-Cα-C(phenyl)-C | Variable (Defines Phenyl Rotation) |

| Dihedral Angle | C-Cα-C(ethyl)-C | Variable (Defines Ethyl Rotation) |

These optimized geometries are crucial starting points for further computational analysis, including conformational searches and the study of reaction pathways.

The presence of multiple rotatable bonds in this compound—specifically around the Cα-C(phenyl) and Cα-C(ethyl) bonds, as well as the C-O bonds of the carboxylic acid groups—means that the molecule can exist in numerous conformations. chemscene.com Conformational analysis aims to identify the stable conformers (local minima on the potential energy surface) and the transition states that connect them, thereby mapping the molecule's energy landscape. nih.gov

Computational methods for conformational analysis can range from systematic grid scans, where dihedral angles are rotated in fixed increments, to more sophisticated stochastic search algorithms. nih.gov For each conformation, a single-point energy calculation is performed. The results are then used to construct a potential energy surface (PES), which plots the energy as a function of the rotational degrees of freedom.

For this compound, the key conformational questions involve the relative orientations of the large phenyl group and the flexible ethyl chain. Steric hindrance between these groups and the two carboxylic acid moieties plays a significant role in determining the low-energy conformations. rsc.org Furthermore, intramolecular hydrogen bonding between the two carboxylic acid groups, or between a carboxylic acid and the pi-system of the phenyl ring, can stabilize certain geometries. Studies on similar molecules like malonic acid have shown that intramolecular hydrogen bonds are a dominant factor in stabilizing the lowest-energy conformer.

Table 2: Illustrative Conformational Energy Profile for this compound (Note: This is a hypothetical table representing potential findings from a conformational analysis.)

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (C(phenyl)-Cα-C(ethyl)-C) | Description |

| Global Minimum | 0.0 | ~60° (gauche) | Optimized orientation to minimize steric clash and potentially allow for intramolecular H-bonding. |

| Local Minimum 1 | +1.5 | ~180° (anti) | Phenyl and ethyl groups are opposite, reducing steric hindrance but may be less favorable electronically. |

| Local Minimum 2 | +2.8 | ~-60° (gauche) | A second gauche conformer, mirror image of the global minimum. |

| Rotational Barrier | +5.0 | ~0° (eclipsed) | High-energy state due to severe steric repulsion between the phenyl and ethyl groups. |

Understanding this energy landscape is critical for predicting the molecule's behavior in different environments and as a reactant in chemical transformations. nih.gov

Density Functional Theory (DFT) Calculations for Ground State Geometries

Computational Studies of Reaction Mechanisms

Computational chemistry provides a virtual laboratory to investigate the detailed steps of chemical reactions. For this compound, a reaction of significant interest is its thermal decarboxylation.

Decarboxylation of β-dicarboxylic acids like this compound typically proceeds through a cyclic transition state. stackexchange.com Computational methods, particularly DFT, are used to locate the geometry of this transition state (a first-order saddle point on the potential energy surface) and calculate its energy. researchgate.net The energy difference between the reactant's ground state and the transition state defines the activation energy barrier (ΔG‡), a key determinant of the reaction rate. nih.gov

For this compound, the accepted mechanism involves the formation of a six-membered ring in the transition state, where a hydroxyl proton is transferred to the carbonyl oxygen of the other carboxyl group, facilitating the cleavage of a C-C bond and the release of carbon dioxide. stackexchange.com The initial product is an enol, which then tautomerizes to the more stable keto form, 2-phenylbutanoic acid. Theoretical studies on the decarboxylation of similar malonic acids have successfully modeled this process and calculated the associated energy barriers. rsc.org

To visualize the entire reaction pathway, chemists map the reaction coordinate. numberanalytics.com A reaction coordinate is a geometric parameter (or a combination of parameters) that changes continuously as reactants are converted into products. wikipedia.org For the decarboxylation of this compound, this could be defined by the breaking C-C bond distance and the forming O-H bond distance.

Figure 1: Illustrative Reaction Energy Profile for the Decarboxylation of this compound (This is a conceptual diagram and not based on specific calculated data for this molecule.)

The diagram shows the initial reactant (this compound), the high-energy transition state (TS), the enol intermediate, and the final, more stable carboxylic acid product.

While static quantum chemical calculations are excellent for identifying stationary points on the potential energy surface, Molecular Dynamics (MD) simulations can provide insights into the time-dependent behavior of the reaction. nih.govdovepress.com MD simulations solve Newton's equations of motion for the atoms in the system, allowing researchers to watch the molecule move and react over time. nih.gov

For the decarboxylation of this compound, MD simulations, particularly those employing reactive force fields or ab initio molecular dynamics (AIMD), could be used to:

Observe the conformational changes that precede the reaction.

Determine the lifetime of the transition state.

Study the role of solvent molecules in stabilizing or participating in the reaction. mdpi.commdpi.com

Simulate the subsequent tautomerization of the enol intermediate.

These simulations offer a dynamic picture that complements the static energy profiles, providing a more complete understanding of the reactive process. nih.gov

Reaction Coordinate Mapping and Energy Profiles

Spectroscopic Property Predictions from Theoretical Models

Theoretical and computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, providing valuable insights that complement experimental data. For this compound, computational models, particularly those based on Density Functional Theory (DFT), are employed to simulate its behavior in various spectroscopic techniques. These simulations allow for a detailed understanding of the molecule's structural and electronic properties.

Vibrational Spectroscopy (FT-IR, FT-Raman) Simulations

Vibrational spectroscopy is a key technique for identifying functional groups and elucidating the structure of molecules. Theoretical calculations can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks observed in experimental Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectra. These predictions are crucial for assigning the observed spectral bands to specific molecular vibrations.

For molecules structurally similar to this compound, such as 2-ethyl-2-phenylmalonamide (B22514), detailed vibrational analyses have been performed using DFT calculations with the B3LYP functional and a 6-311++G(d,p) basis set. researchgate.net These theoretical studies provide a strong basis for understanding the vibrational characteristics of this compound. The calculated vibrational wavenumbers are often scaled to better match experimental values, accounting for anharmonicity and other factors not fully captured by the theoretical model.

The vibrational assignments for the key functional groups expected in this compound, based on data from its amide analog, are presented below. These include the stretching and bending vibrations of the phenyl ring, the ethyl group, and the carboxylic acid moieties. For instance, the C-H stretching vibrations of the phenyl ring are typically observed in the 3100-3000 cm⁻¹ region, while the asymmetric and symmetric stretching of the CH3 and CH2 groups of the ethyl substituent appear at slightly lower wavenumbers. researchgate.net The characteristic C=O stretching of the carboxylic acid groups is a strong indicator in the IR spectrum, and its position can be accurately predicted.

Table 1: Selected Predicted Vibrational Frequencies for a Molecule Structurally Similar to this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| Phenyl C-H Stretch | 3060 - 3090 |

| Ethyl CH₃ Asymmetric Stretch | 2980 |

| Ethyl CH₂ Symmetric Stretch | 2940 |

| Carbonyl C=O Stretch | 1720 - 1750 |

| Phenyl C-C Stretch | 1574 - 1445 |

| C-N Stretch (amide analog) | 1383 |

| C-C-N Bending (amide analog) | 589 |

This table is based on data for 2-ethyl-2-phenylmalonamide as a theoretical model for this compound. researchgate.net

Nuclear Magnetic Resonance (NMR) Chemical Shift Computations

NMR spectroscopy is an indispensable tool for determining the detailed structure of organic molecules in solution. Theoretical calculations of NMR chemical shifts can aid in the assignment of experimental spectra and can be used to predict the spectra of novel or uncharacterized compounds. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR chemical shifts within the framework of DFT. researchgate.netnih.gov

Computational studies on related structures like 2-ethyl-2-phenylmalonamide have successfully employed the GIAO method at the B3LYP/6-311++G(d,p) level to predict both ¹H and ¹³C NMR chemical shifts. researchgate.net These calculations provide valuable estimates for the chemical shifts of the various protons and carbon atoms in this compound. The predicted values are typically compared to a reference compound, such as tetramethylsilane (B1202638) (TMS), to align with the experimental delta scale. libretexts.org

The predicted chemical shifts are sensitive to the electronic environment of each nucleus. For this compound, this means the calculations can distinguish between the aromatic protons of the phenyl group, the methylene (B1212753) and methyl protons of the ethyl group, and the acidic protons of the carboxyl groups. Similarly, the ¹³C NMR spectrum can be fully assigned, identifying the quaternary carbon attached to the phenyl and ethyl groups, the carbonyl carbons, and the carbons of the phenyl and ethyl substituents.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for a Molecule Structurally Similar to this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Phenyl-H | 7.2 - 7.5 | - |

| Ethyl-CH₂ | 2.0 - 2.4 | 30 - 35 |

| Ethyl-CH₃ | 0.8 - 1.2 | 10 - 15 |

| Carboxyl-OH | 10 - 13 | - |

| Phenyl-C (ipso) | - | 135 - 140 |

| Phenyl-C (ortho, meta, para) | - | 125 - 130 |

| Quaternary-C | - | 55 - 60 |

This table presents estimated chemical shift ranges based on GIAO calculations for 2-ethyl-2-phenylmalonamide and general NMR principles. researchgate.netpdx.edu

Electronic Absorption (UV-Vis) Spectra Calculations

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Theoretical calculations, particularly Time-Dependent Density Functional Theory (TD-DFT), are used to predict the electronic absorption spectra, including the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. muni.cz

For this compound, the UV-Vis spectrum is expected to be dominated by electronic transitions within the phenyl group. The primary absorptions are typically π → π* transitions. Computational studies on analogous aromatic compounds, such as 2-ethyl-2-phenylmalonamide, have been performed using TD-DFT methods to simulate the UV-Vis spectrum in the gas phase. researchgate.net These calculations can predict the λmax values, which can then be compared with experimental measurements, often conducted in a solvent. researchgate.net

The theoretical calculations help in assigning the observed absorption bands to specific electronic transitions between molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov This provides a deeper understanding of the electronic structure and excited states of the molecule.

Table 3: Predicted UV-Vis Spectral Data for a Molecule Structurally Similar to this compound

| Transition | Predicted λmax (nm) | Oscillator Strength (f) |

|---|---|---|

| π → π* | ~260 | > 0.01 |

This table is based on TD-DFT calculations for 2-ethyl-2-phenylmalonamide and general principles of UV-Vis spectroscopy for aromatic acids. researchgate.netcopernicus.org

Advanced Analytical Characterization in Ethylphenylmalonic Acid Research

Chromatographic Methodologies for Analysis and Purification

Chromatographic techniques are indispensable for the separation and purification of ethylphenylmalonic acid from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of this compound. sielc.com Reversed-phase HPLC methods are particularly effective. sielc.com A common approach involves using a C18 column with a mobile phase consisting of a mixture of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid. sielc.comnih.gov The use of formic acid is preferred for applications where the eluent is directed to a mass spectrometer (MS) for detection. sielc.com

Method parameters such as the exact composition of the mobile phase, flow rate, and column temperature can be optimized to achieve efficient separation from impurities. protocols.ioresearchgate.net For instance, an isocratic elution with a mobile phase of 0.01 N sulfuric acid has been used for the separation of similar small organic acids. protocols.io The retention time of this compound will vary depending on the specific HPLC system and conditions employed. protocols.io HPLC methods developed for this compound are often scalable, allowing for their use in preparative separations to isolate the pure compound. sielc.com

Table 1: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Typical Conditions | Purpose |

| Column | Reversed-Phase C18 (e.g., Newcrom R1) | Separation based on hydrophobicity |

| Mobile Phase | Acetonitrile/Water with acid (e.g., phosphoric or formic acid) | Elution of the analyte from the column |

| Detection | UV, Refractive Index (RI), or Mass Spectrometry (MS) | Quantification and identification |

| Flow Rate | 0.5 - 1.0 mL/min | Controls the speed of the separation |

| Temperature | Ambient or controlled (e.g., 55 °C) | Affects retention time and peak shape |

This table presents a generalized set of parameters. Actual conditions may vary based on the specific analytical goal.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

While this compound itself is not sufficiently volatile for direct analysis by Gas Chromatography (GC), it can be analyzed after conversion to a more volatile derivative. sigmaaldrich.comalwsci.com Derivatization is a chemical modification process that makes polar compounds like carboxylic acids amenable to GC analysis. sigmaaldrich.com Common derivatization techniques include esterification (e.g., methylation) or silylation. alwsci.comjfda-online.com

Once derivatized, the resulting volatile compound can be separated by GC and detected by a mass spectrometer (MS). nih.gov The GC-MS data provides a retention time for the derivative and a mass spectrum. The mass spectrum, which shows the fragmentation pattern of the molecule, is crucial for confirming the identity of the derivatized this compound. sigmaaldrich.com This technique is highly sensitive and specific, making it valuable for trace analysis. nih.gov

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental for confirming the molecular structure of this compound.

Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its chemical bonds. youtube.com Key expected absorptions include a broad O-H stretch from the carboxylic acid groups, a C=O stretch also from the carboxylic acids, C-H stretches from the ethyl and phenyl groups, and C=C stretches from the aromatic ring. researchgate.net

Raman spectroscopy is a complementary vibrational spectroscopy technique. wallonie.bepro-analytics.net While FT-IR measures the absorption of infrared light, Raman spectroscopy measures the inelastic scattering of monochromatic light. pro-analytics.netnih.gov It provides information about the vibrational modes of a molecule and can be particularly useful for analyzing symmetric bonds and non-polar functional groups that may be weak in the IR spectrum. pro-analytics.net The Raman spectrum of this compound would offer additional structural information, aiding in a more complete vibrational analysis. wallonie.be

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the detailed molecular structure of organic compounds. Both ¹H (proton) and ¹³C (carbon-13) NMR are employed.

The ¹H NMR spectrum of this compound provides information about the number of different types of protons, their chemical environment, and their connectivity. hmdb.ca Expected signals would include those for the aromatic protons of the phenyl group, the methylene (B1212753) and methyl protons of the ethyl group, and the acidic protons of the carboxylic acid groups. chemicalbook.com The chemical shifts, integration values, and splitting patterns of these signals are used to piece together the structure.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. hmdb.ca Each unique carbon atom in this compound will produce a distinct signal. Expected signals would include those for the carboxyl carbons, the aromatic carbons, and the aliphatic carbons of the ethyl group.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Type | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Carboxylic Acid (-COOH) | ~10-13 (broad) | ~170-180 |

| Phenyl Group (Ar-H) | ~7.2-7.5 | ~125-140 |

| Ethyl Group (-CH₂CH₃) | ~2.0-2.5 (quartet) | ~25-35 |

| Ethyl Group (-CH₂CH₃) | ~0.8-1.2 (triplet) | ~10-15 |

| Malonic Carbon (-C(COOH)₂) | N/A | ~50-60 |

Note: These are approximate chemical shift ranges and can vary depending on the solvent and other experimental conditions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound. uni-muenchen.desci-hub.se This technique is particularly useful for compounds containing chromophores, which are parts of a molecule that absorb light. pan.olsztyn.pl In this compound, the phenyl group acts as a chromophore. pan.olsztyn.pl

The UV-Vis spectrum of this compound dissolved in a suitable solvent (like ethanol (B145695) or methanol) would show characteristic absorbance maxima (λmax) in the ultraviolet region, typically around 250-270 nm, which is characteristic of the electronic transitions within the benzene (B151609) ring. uni-muenchen.demhlw.go.jp While UV-Vis spectroscopy is generally less structurally informative than NMR or IR spectroscopy, it is a simple and rapid method for quantification, often used as a detection method in HPLC. sci-hub.se

Hyphenated Techniques in this compound Research

Hyphenated analytical techniques, which couple a separation method with a detection method, are powerful tools for the analysis of complex samples containing this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of high-performance liquid chromatography (HPLC) with the sensitive and selective detection capabilities of mass spectrometry. This technique is well-suited for the analysis of this compound in various matrices. sielc.comnih.gov

Research has shown that this compound can be effectively separated using reverse-phase (RP) HPLC. sielc.com For applications requiring MS detection, it is crucial to use a mobile phase that is compatible with the mass spectrometer's ion source. For instance, volatile buffers like formic acid or ammonium (B1175870) acetate (B1210297) are preferred over non-volatile ones like phosphoric acid. sielc.comsigmaaldrich.com A typical LC-MS method for this compound would involve an RP-HPLC separation followed by ESI-MS to confirm the identity and quantify the analyte. sielc.com The use of derivatization agents, such as 3-nitrophenylhydrazine (B1228671) (3NPH), has been shown to improve the sensitivity and chromatographic peak shape for related malonic acids in LC-MS analysis. nih.govresearchgate.net

High-Performance Liquid Chromatography-Nuclear Magnetic Resonance (HPLC-NMR) is another advanced hyphenated technique that provides comprehensive structural information of analytes separated by HPLC. While specific HPLC-NMR studies focused solely on this compound are not extensively documented in the reviewed literature, the principles of the technique are applicable. Following HPLC separation, fractions containing this compound could be directly analyzed by NMR spectroscopy to provide unambiguous structural confirmation. libretexts.orggoogle.com This is particularly useful for identifying unknown impurities or degradation products in a sample. The amounts of different monomer units in copolymers, for instance, can be determined using proton NMR (¹H NMR), showcasing the quantitative power of NMR that can be coupled with HPLC. google.com

The table below outlines the key aspects of these hyphenated techniques in the context of this compound research.

| Technique | Application in this compound Research | Key Considerations | Reference |

|---|---|---|---|

| LC-MS | Quantitative analysis and identification in complex mixtures. Suitable for pharmacokinetic studies. | Requires MS-compatible mobile phases (e.g., using formic acid instead of phosphoric acid). Derivatization can enhance sensitivity. | sielc.comnih.gov |

| HPLC-NMR | Unambiguous structural elucidation of the parent compound, impurities, or metabolites post-separation. | Requires sufficient concentration of the analyte for NMR detection. Deuterated solvents may be required depending on the interface. | libretexts.orggoogle.com |

Electrochemical detection (ECD) coupled with HPLC offers a highly sensitive and selective method for analyzing compounds that can be oxidized or reduced. antecscientific.com While specific studies detailing the electrochemical detection of this compound are not prominent in the literature, the presence of carboxylic acid functional groups suggests its potential for this type of analysis. researchgate.net

Electrochemical methods like cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are used to study the redox behavior of analytes. ajol.infofarmaciajournal.com For carboxylic acids, detection can sometimes be achieved through their electrochemical oxidation or reduction at a suitable electrode. researchgate.net The applicability of ECD would depend on the electrochemical activity of this compound within the accessible potential window of the chosen electrode material.

In a potential HPLC-ECD setup, this compound would be separated on an HPLC column and then flow through an electrochemical cell where a potential is applied. antecscientific.com If the compound undergoes an electrochemical reaction at that potential, the resulting current is measured. The selectivity of ECD can be tuned by adjusting the applied potential, allowing for the detection of the target analyte even in the presence of other non-electroactive compounds. The use of chemically modified electrodes, for instance with ferrocene (B1249389) derivatives, has been shown to enhance the electrochemical detection of other organic acids by lowering the overpotential required for their oxidation. ajol.info

The potential application of various electrochemical methods for the analysis of this compound is summarized in the table below.

| Electrochemical Method | Potential Application for this compound | Principle | Reference |

|---|---|---|---|

| Cyclic Voltammetry (CV) | To investigate the redox properties of this compound and determine suitable potentials for detection. | Measures the current response of an analyte to a linearly cycled potential sweep. | ajol.info |

| Differential Pulse Voltammetry (DPV) | Quantitative analysis with potentially lower detection limits compared to CV. | Measures current just before and at the end of a potential pulse, minimizing background current. | ajol.infofarmaciajournal.com |

| HPLC with Electrochemical Detection (HPLC-ECD) | Sensitive and selective quantification of this compound in various samples following chromatographic separation. | Amperometric detection of the analyte as it elutes from the HPLC column and passes through an electrochemical flow cell. | antecscientific.com |

Emerging Research Directions and Future Perspectives on Ethylphenylmalonic Acid

Development of Novel Catalytic Systems for Enantioselective Transformations

A primary focus of modern research is the development of chiral molecules, which are crucial in pharmaceuticals and materials science. Enantioselective transformations of prochiral substrates like ethylphenylmalonic acid, where a new stereocenter is created, are of paramount importance. The enantioselective decarboxylation of substituted malonic acids is a key method for producing optically active carboxylic acids. researchgate.net

Historically, early attempts at asymmetric synthesis involved the thermal decarboxylation of this compound. In a notable 1975 study, the decarboxylation was conducted in a cholesteric liquid crystal solvent, which acted as a chiral medium. chempedia.infoacs.org This pioneering work demonstrated that the helical structure of the liquid crystal could induce a degree of enantioselectivity, yielding optically active (R)-phenylbutanoic acid with an 18% enantiomeric excess (ee). mdpi.com This suggested that the organized, chiral macrostructure of the reaction medium was the determining factor for the asymmetric transformation. mdpi.com

More recent strategies have shifted towards the use of specific catalysts to achieve higher selectivity. The field of enantioselective decarboxylative protonation (EDP) has seen significant growth, employing methods based on transition-metal catalysis and organocatalysis. researchgate.net Organocatalysis, which uses small, chiral organic molecules to induce stereoselectivity, has shown particular promise. For instance, chiral tertiary amines derived from Cinchona alkaloids have been successfully used as catalysts in the enantioselective decarboxylation-reprotonation of related α-aminomalonates, achieving high enantiomeric excesses. researchgate.net These approaches offer a powerful alternative to traditional methods and avoid the use of expensive or toxic metals. researchgate.net The development of new catalyst systems, including novel organocatalysts and robust transition-metal complexes, remains a vibrant area of research aimed at improving the efficiency and enantioselectivity of transformations involving this compound and its analogues. researchgate.netgoogle.com

| Catalytic Approach | Substrate/Precursor | Catalyst/Medium | Product | Enantiomeric Excess (ee) | Reference |

| Asymmetric Decarboxylation | This compound | Cholesteryl benzoate (B1203000) (Cholesteric Liquid Crystal) | (R)-Phenylbutanoic acid | 18% | mdpi.com |

| Enantioselective Decarboxylation-Reprotonation | N-benzoyl substituted piperidinohemimalonate | 9-epi-cinchonine (Organocatalyst) | N-Acetyl pipecolic acid ethyl ester derivative | 72% | researchgate.net |

| Enantioselective Protonation | Bis-TMS ketene (B1206846) acetal | Chiral Disulfonimide (Organocatalyst) | (S)-Ibuprofen | High | researchgate.net |

Integration of Computational and Experimental Approaches in Reaction Design

The synergy between computational modeling and experimental work has become indispensable in modern chemical research. This integrated approach provides deep mechanistic insights that are crucial for designing more efficient and selective reactions. For derivatives of this compound, computational methods, particularly Density Functional Theory (DFT), are being used to predict molecular structures, spectroscopic properties, and reaction pathways. researchgate.net

A detailed study on 2-ethyl-2-phenylmalonamide (B22514), a direct derivative of this compound, exemplifies this integration. Researchers used DFT calculations with the B3LYP/6-311++G(d,p) basis set to determine the molecule's optimized geometry, vibrational frequencies, and electronic spectra. researchgate.net These theoretical findings were then rigorously compared with experimental data obtained from Fourier Transform Infrared (FT-IR) and FT-Raman spectroscopy, showing good agreement. researchgate.net Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts were calculated using the Gauge-Independent Atomic Orbital (GIAO) method and compared with experimental results. researchgate.net Such studies not only confirm the structure of the compound but also provide a detailed understanding of its electronic properties, including charge delocalization and the nature of its molecular orbitals, through analyses like Natural Bond Orbital (NBO). researchgate.net

Similar integrated approaches have been applied to the parent compound, malonic acid, to understand complex phenomena such as tautomerization in concentrated environments. osti.gov DFT studies have also been used to investigate reaction mechanisms, such as the malonic acid-mediated acylation, supporting a kinetically favorable concerted mechanism for the formation of ketene intermediates. nih.gov This combined computational and experimental strategy allows for the rational design of reaction conditions and catalysts, moving beyond simple trial-and-error experimentation and accelerating the development of new synthetic methodologies.

| Research Area | Computational Method | Experimental Technique | Key Findings | Reference |

| Structural & Spectroscopic Analysis | DFT (B3LYP/6-311++G(d,p)), GIAO | FT-IR, FT-Raman, NMR, UV-Vis | Confirmed the structure of 2-ethyl-2-phenylmalonamide; correlated theoretical calculations with experimental spectra. | researchgate.net |

| Mechanistic Study | DFT | In situ ¹H-NMR | Supported a concerted mechanism for ketene formation in malonic acid-mediated acylation. | nih.gov |

| Tautomerization Study | DFT (B3LYP/6-31G(d,p)) | FTIR Spectroscopy | Assigned previously unidentified IR peaks to the enol isomer of malonic acid in concentrated particles. | osti.gov |

Exploration of this compound as a Versatile Building Block in Complex Molecule Synthesis

This compound and its esters, particularly diethyl ethylphenylmalonate, are highly valuable building blocks in organic synthesis. Their utility stems from the classic malonic ester synthesis, which allows for the straightforward formation of carbon-carbon bonds, providing a gateway to a wide array of more complex molecules. multichemindia.com

A prominent application of this chemistry is in the synthesis of pharmaceuticals. Diethyl ethylphenylmalonate is a key intermediate in the production of phenobarbital, a widely used anticonvulsant drug. thaiscience.info The synthesis involves the condensation reaction of diethyl ethylphenylmalonate with urea (B33335) in the presence of a base like sodium ethoxide or sodium methoxide (B1231860) to form the barbiturate (B1230296) ring system. thaiscience.info

Beyond barbiturates, derivatives of this compound serve as precursors to other classes of therapeutic agents. For example, they are used in the synthesis of anti-inflammatory drugs such as phenylbutazone. The core structure of this compound allows for various modifications through reactions like alkylation and esterification, enabling the development of novel and diverse pharmacologically active molecules. The reactivity of the central methylene (B1212753) group in malonic esters makes them a cornerstone in the construction of complex molecular frameworks for pharmaceuticals, agrochemicals, and other specialty chemicals. atamankimya.com

| Precursor Compound | Reaction Type | Product | Application Area | Reference |

| Diethyl ethylphenylmalonate | Condensation with urea | Phenobarbital | Pharmaceuticals (Anticonvulsant) | thaiscience.info |

| Ethyl phenyl malonate | Alkylation, Esterification | Phenylbutazone | Pharmaceuticals (Anti-inflammatory) | |

| Malonic Acid Derivatives | Malonic ester synthesis | Various carboxylic acids, esters | General Organic Synthesis | multichemindia.com |

| Malonic Acid | Condensation with urea | Barbituric acid | Pharmaceuticals |

Q & A

Q. What are the standard laboratory methods for synthesizing ethylphenylmalonic acid?

this compound is commonly synthesized via hydrolysis of its diethyl ester precursor (diethyl ethylphenylmalonate). A typical procedure involves dissolving the ester in 95% ethanol and reacting it with aqueous potassium hydroxide (KOH) under controlled conditions (28°C, 20 hours). After solvent removal and acidification with hydrochloric acid, the product is purified via recrystallization . Alternative methods include carbonation of phenylacetic acid enolates .

Q. How can researchers characterize the purity and structural identity of this compound?

Key characterization methods include:

- NMR spectroscopy : To confirm proton environments (e.g., aryl protons at δ 6.5–7.0 and carboxyl protons at δ 10.45 in methyl ethyl ketone) .

- Vapor-phase chromatography (VPC) and thin-layer chromatography (TLC) : To verify absence of contaminants post-synthesis .

- Microanalysis : For elemental composition validation (e.g., C: 63.45%, H: 5.81%) .

Q. What steps ensure reproducibility in this compound synthesis?

- Document reaction parameters (temperature, solvent ratios, stirring duration).

- Use standardized purification protocols (e.g., recrystallization solvents like pentane or ether-ligroin).

- Validate product identity via multiple analytical techniques (NMR, TLC, microanalysis) .

Advanced Research Questions

Q. What mechanistic insights explain the stereoselectivity of this compound decarboxylation in chiral solvents?

Asymmetric decarboxylation in cholesteric liquid crystal solvents (e.g., cholesteryl benzoate) induces stereoselectivity due to ordered molecular environments. The prochiral carboxyl groups interact with the chiral solvent matrix, favoring retention of one enantiomer (e.g., 18% enantiomeric excess of (S)-2-phenylbutanoic acid at 160°C) . In contrast, isotropic chiral solvents (e.g., bornyl acetate) yield racemic products due to lack of long-range order .

Q. How do solvent phase properties influence the stereochemical outcome of this compound reactions?

Q. How can researchers resolve contradictions in solvent effect studies (e.g., cholesteric vs. isotropic media)?

- Conduct control experiments with solvents of opposite chirality or varying helical pitch.

- Compare optical rotations ([α]D) and enantiomeric ratios using polarimetry or chiral chromatography.

- Validate assumptions about unrecovered material (e.g., 20% residual acid in distillation) via stability tests .

Q. What statistical methods are critical for analyzing enantiomeric excess in asymmetric decarboxylation?

Q. How does this compound’s stereoselectivity compare to other prochiral substrates in liquid crystal media?

Studies on analogous systems (e.g., Claisen rearrangements in cholesteric solvents) show lower stereoselectivity (<10% ee), suggesting this compound’s prochiral centers and solvent interactions are uniquely favorable. Comparative analysis requires controlled experiments with matched helical pitches and solute concentrations .

Methodological Best Practices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.